DNA Binding Mode Divergence: 2-(Piperidin-1-ylmethyl)pyridine Cu(II) Complex Exhibits Intercalation Whereas Quinoline Analogs Bind via Minor Groove
The Cu(II) complex of 2-(piperidin-1-ylmethyl)pyridine ([LCCu(μ-Cl)Cl]₂, designated Cu4) interacts with DNA via intercalation, whereas three quinoline-containing comparator complexes (Cu1: 2-(piperidin-1-ylmethyl)quinoline Cu(II) nitrate; Cu2: 4-(quinolin-2-ylmethyl)morpholine Cu(II) nitrate; Cu3: 4-(quinolin-2-ylmethyl)morpholine Cu(II) chloride) all bind via minor groove binding [1]. Groove binders (Cu1-3) destabilized the DNA structure much more than the intercalator Cu4 [1].
| Evidence Dimension | DNA binding mode |
|---|---|
| Target Compound Data | Intercalation |
| Comparator Or Baseline | Cu1, Cu2, Cu3: Minor groove binding |
| Quantified Difference | Qualitative categorical difference: Intercalation vs. Minor groove binding |
| Conditions | Calf thymus DNA, UV-Vis absorption titration, fluorescence competitive displacement (ethidium bromide and Hoechst 33258), viscosity measurements, thermal denaturation studies |
Why This Matters
This binding mode distinction directly impacts downstream DNA destabilization magnitude and nuclease activity efficiency, making the compound non-interchangeable with quinoline-based analogs for applications requiring DNA intercalative binding rather than groove binding.
- [1] Kwon, H. C., et al. Dalton Transactions. 2023; 52: 16336-16347. DOI: 10.1039/D3DT02739A. View Source
